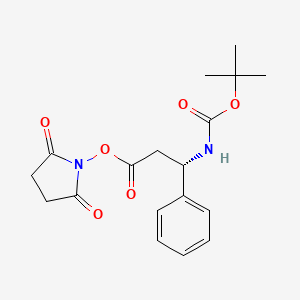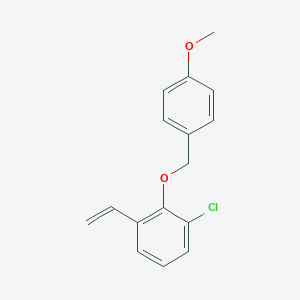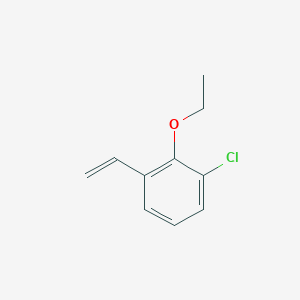
1-Chloro-2-isobutoxy-3-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-isobutoxy-3-vinylbenzene is an organic compound that belongs to the class of substituted benzene derivatives It features a benzene ring substituted with a chlorine atom, an isobutoxy group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2-isobutoxy-3-vinylbenzene can be synthesized through a multi-step process involving the following key steps:
Isobutoxylation: The attachment of an isobutoxy group to the benzene ring.
Vinylation: The addition of a vinyl group to the benzene ring.
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product. For example, the chlorination step may involve the use of chlorine gas in the presence of a catalyst like ferric chloride, while the isobutoxylation and vinylation steps may require different reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques can help monitor and control the reaction conditions, ensuring consistent quality and high yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-isobutoxy-3-vinylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-isobutoxy-3-vinylbenzene has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-isobutoxy-3-vinylbenzene involves its interactions with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism can vary depending on the context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methoxy-3-vinylbenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
1-Chloro-2-ethoxy-3-vinylbenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.
1-Chloro-2-propoxy-3-vinylbenzene: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness
1-Chloro-2-isobutoxy-3-vinylbenzene is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to its analogs
Propiedades
IUPAC Name |
1-chloro-3-ethenyl-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-10-6-5-7-11(13)12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEDRFXLJVJBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Cl)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Cyclopentyloxy )phenyl]ethan-1-ol](/img/structure/B8157293.png)
![2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157305.png)
![2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157311.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157328.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157334.png)
![2-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157347.png)






